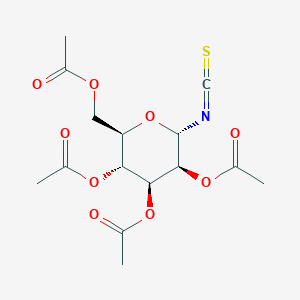

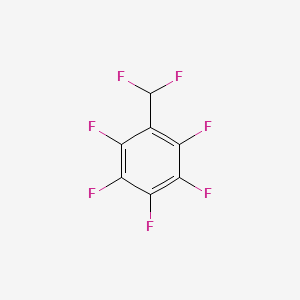

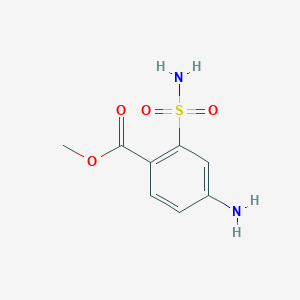

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethyl groups are often used in medicinal chemistry due to their unique physical and chemical properties . They can act as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups .

Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds can be influenced by the biological environment . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl compounds only slightly .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

Difluoromethyl groups can act as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . They are considered lipophilicity enhancing groups .Scientific Research Applications

Organic Synthesis Applications

- Fluorine Substitution Reactions : 1-(Difluoromethanesulfinyl)pentafluorobenzene reacts with nucleophiles like sodium methoxide, sodium phenoxide, potassium hydrosulfide, and methylamine, resulting in the substitution of the fluorine atom. This process is pivotal in synthesizing various fluorinated compounds due to the cleavage of the C-S bond under basic conditions, leading to pentafluorobenzene (Koshcheev et al., 2017).

- Electrochemical Fluorination : Electrochemical fluorination has been utilized to transform toluene and its fluoromethyl derivatives into difluoromethylbenzenes, showcasing the versatility of fluorinated compounds in synthesis. This method highlights the efficiency of fluorination in modifying aromatic compounds (Momota et al., 1998).

Polymer Chemistry and Materials Science

- Fluorescence Probes : The compound has been used to develop new intramolecular fluorescence probes that monitor photoinduced radical and cationic cross-linking. These probes are essential for studying the dynamics of polymer formations and transformations under various conditions (Strehmel et al., 1999).

- Polymer Functionalization : The para-fluoride of 2,3,4,5,6-pentafluorobenzyl-functional polymers can be substituted with sodium azide, producing versatile precursors for postpolymerization modifications. This approach opens up a multitude of modification possibilities with high efficiency and specificity, crucial for developing advanced polymeric materials (Noy et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(difluoromethyl)-2,3,4,5,6-pentafluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDNWYVKZRHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455632 |

Source

|

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-2,3,4,5,6-pentafluorobenzene | |

CAS RN |

22006-44-6 |

Source

|

| Record name | perfluorobenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)